molecular formula C16H19NO4 B593741 Benzoylecgonine-D3; 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-(methyl-d3)-, (1R,2R,3S,5S)-; 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-(methyl-d3)-, [1R-(exo,exo)]-; (1R,2R,3S,5S)-3-(Benzoyloxy)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 115732-68-8

Benzoylecgonine-D3; 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-(methyl-d3)-, (1R,2R,3S,5S)-; 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-(methyl-d3)-, [1R-(exo,exo)]-; (1R,2R,3S,5S)-3-(Benzoyloxy)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic acid

Cat. No. B593741
CAS RN: 115732-68-8
M. Wt: 292.34 g/mol
InChI Key: GVGYEFKIHJTNQZ-GZBWLTEMSA-N
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Description

Benzoylecgonine-d3 (CRM) is a deuterium-labeled derivative of benzoylecgonine , which is a major metabolite of cocaine . It serves as an internal standard for quantification in analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .

Scientific Research Applications

Benzoylecgonine-d3 finds applications in:

    Forensic Toxicology: Quantification of cocaine metabolites in biological samples.

    Pharmacokinetic Studies: Assessing drug metabolism and elimination.

    Clinical Toxicology: Detecting cocaine use in urine or blood samples.

Mechanism of Action

The mechanism of action of benzoylecgonine-d3 is indirect, as it serves as an internal standard. It does not exert pharmacological effects itself but aids in accurate quantification of benzoylecgonine.

Safety and Hazards

Benzoylecgonine-d3 is toxic if swallowed . It is classified as Acute Tox. 3 Oral . Precautionary measures include not eating, drinking, or smoking when using this product .

Preparation Methods

Synthetic Routes: The synthetic route to produce benzoylecgonine-d3 involves incorporating deuterium (heavy hydrogen) into the molecule. Specific details on the synthetic steps are proprietary, but it typically starts from commercially available precursors.

Industrial Production Methods: Industrial-scale production of benzoylecgonine-d3 is not widely documented due to its specialized use as a reference material. it is synthesized using established chemical procedures in certified laboratories.

Chemical Reactions Analysis

Reactions Undergone: Benzoylecgonine-d3 can participate in various chemical reactions, including:

    Hydrolysis: The ester bond in benzoylecgonine-d3 can be hydrolyzed to yield benzoylecgonine.

    Derivatization: It can undergo derivatization reactions for improved detection and quantification.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) are used for ester hydrolysis.

    Derivatization: Various reagents (e.g., trimethylsilylating agents) are employed for derivatization.

Major Products: The primary product of hydrolysis is benzoylecgonine , while derivatization yields modified forms for analytical purposes.

Comparison with Similar Compounds

Benzoylecgonine-d3 stands out due to its deuterium labeling, which enhances specificity in mass spectrometry-based analyses. Similar compounds include benzoylecgonine (unlabeled) and other cocaine metabolites.

properties

IUPAC Name

(1R,2R,3S,5S)-3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11-,12+,13-,14+/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGYEFKIHJTNQZ-GZBWLTEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016150
Record name Benzoylecgonine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115732-68-8
Record name Benzoylecgonine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoylecgonine-d3 tetrahydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

A: Benzoylecgonine-d3 possesses nearly identical chemical properties to benzoylecgonine, but with a slightly higher mass due to the presence of three deuterium atoms. This difference in mass is detectable by mass spectrometry. By adding a known amount of benzoylecgonine-d3 to a sample before analysis, researchers can account for variations during sample preparation and analysis. The ratio of benzoylecgonine to benzoylecgonine-d3 signal is then used to accurately determine the concentration of benzoylecgonine in the sample. [, , ]

A: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) frequently utilize benzoylecgonine-d3. [, , ] These techniques are highly sensitive and specific, allowing for accurate quantification of benzoylecgonine in complex biological matrices.

A: One study [] used benzoylecgonine-d3 in an LC-MS/MS method to quantify both cocaine and benzoylecgonine in human plasma. This method allowed researchers to track the concentration of both substances over time in individuals who had received intravenous cocaine. This type of research is crucial for understanding the pharmacokinetics of cocaine and developing potential treatment strategies for cocaine abuse.

A: Yes, benzoylecgonine-d3 is also used in wastewater-based epidemiology. [] By measuring benzoylecgonine levels in wastewater, researchers can estimate the collective cocaine use within a community. This approach offers valuable insights into population-level trends in drug consumption and can inform public health interventions.

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